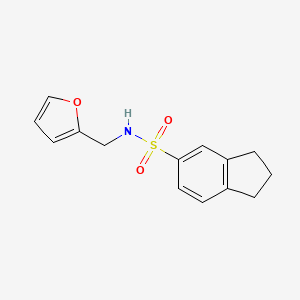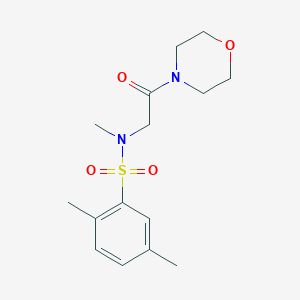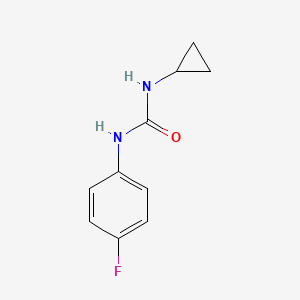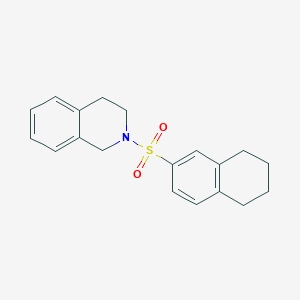
5-Bromo-3-hydroxy-1-methylpyridin-2-one
Übersicht
Beschreibung
5-Bromo-3-hydroxy-1-methylpyridin-2-one, also known as BHMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. BHMP is a pyridinone derivative that possesses a broad range of biological activities, including anti-tumor, anti-viral, and anti-bacterial properties. In
Wirkmechanismus
5-Bromo-3-hydroxy-1-methylpyridin-2-one exerts its anti-tumor activity through the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, this compound induces DNA damage and cell cycle arrest, leading to apoptosis in cancer cells. This compound also inhibits the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have a broad range of biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. This compound has also been shown to inhibit the activity of various enzymes, including ribonucleotide reductase and DNA topoisomerase II. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-Bromo-3-hydroxy-1-methylpyridin-2-one in lab experiments is its broad range of biological activities. This compound has been shown to possess anti-tumor, anti-viral, and anti-bacterial properties, making it a versatile agent for various applications. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can induce oxidative stress and DNA damage in normal cells, leading to potential side effects.
Zukünftige Richtungen
There are several future directions for the research on 5-Bromo-3-hydroxy-1-methylpyridin-2-one. One of the most significant areas of research is its potential application in cancer therapy. Further studies are needed to determine the efficacy and safety of this compound in pre-clinical and clinical trials. Additionally, the potential application of this compound in the treatment of viral and bacterial infections needs to be further explored. Finally, the development of novel this compound derivatives with improved efficacy and safety profiles is a promising area of research.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. This compound possesses a broad range of biological activities, including anti-tumor, anti-viral, and anti-bacterial properties. Further research is needed to determine the efficacy and safety of this compound in various applications, and the development of novel this compound derivatives is a promising area of research.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-hydroxy-1-methylpyridin-2-one has been extensively studied for its potential application in various fields. One of the most significant areas of research is its anti-tumor activity. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. This compound has also been shown to possess anti-viral and anti-bacterial properties, making it a promising agent for the treatment of viral and bacterial infections.
Eigenschaften
IUPAC Name |
5-bromo-3-hydroxy-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-8-3-4(7)2-5(9)6(8)10/h2-3,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALZHEPWQWPQTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


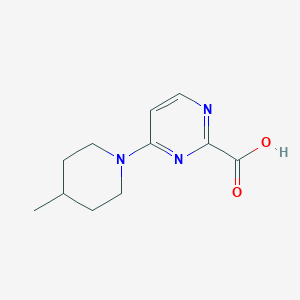
![1-[3-(Benzylamino)piperidin-1-yl]ethanone](/img/structure/B7647113.png)
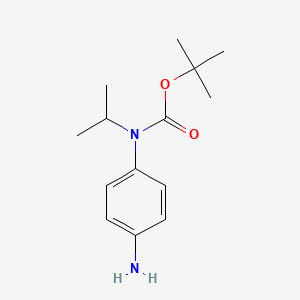
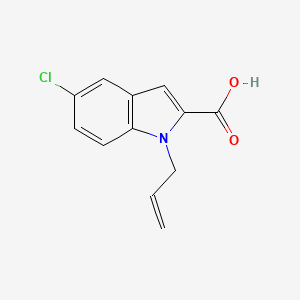


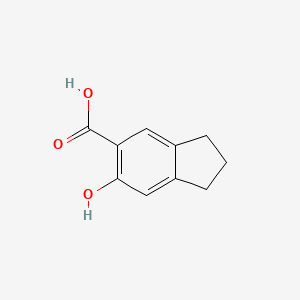
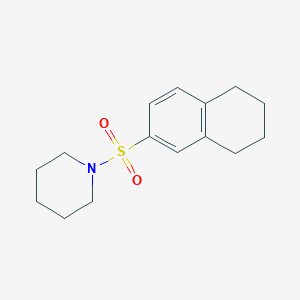
![4-[2-(4-Chloropyrazol-1-yl)ethyl]piperidine](/img/structure/B7647157.png)
